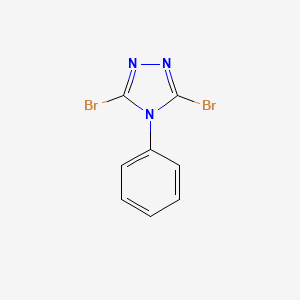

3,5-Dibromo-4-phenyl-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Advanced Organic Chemistry

The 1,2,4-triazole ring system is a cornerstone in the field of heterocyclic chemistry, demonstrating remarkable stability and a wide array of applications. nih.gov These five-membered aromatic rings, containing three nitrogen atoms, are integral to numerous compounds with significant biological activities. frontiersin.orgresearchgate.net Their unique properties, such as dipole character, hydrogen bonding capability, and rigidity, allow them to interact with high affinity at biological receptors. nih.gov

The versatility of the 1,2,4-triazole scaffold allows for the introduction of various substituents, paving the way for the creation of novel molecules with diverse functionalities. frontiersin.org This has led to their use in a broad spectrum of fields, including medicinal chemistry, agrochemicals, and materials science. nih.govfrontiersin.org In medicinal chemistry, 1,2,4-triazole derivatives have been developed as antifungal, antibacterial, anticancer, and antiviral agents, among others. researchgate.net Their application in materials science includes the development of corrosion inhibitors, ionic liquids, and polymers. nih.govresearchgate.net

Rationale for Strategic Halogenation and N-Arylation in Triazole Frameworks

The specific substitution pattern of 3,5-Dibromo-4-phenyl-1,2,4-triazole, featuring both halogenation and N-arylation, is a deliberate strategy to enhance its chemical utility.

Halogenation , the introduction of halogen atoms (in this case, bromine) onto the triazole ring, is a powerful tool for modulating the electronic properties and reactivity of the molecule. Halogen atoms can act as leaving groups in cross-coupling reactions, providing a gateway to further functionalization of the triazole core. nih.gov For instance, the bromine atoms in 3,5-dibromo-1H-1,2,4-triazole can be substituted to create a variety of derivatives. chemicalbook.com Furthermore, halogen bonding, a noncovalent interaction involving a halogen atom, can play a significant role in molecular self-organization and crystal engineering. wjpsronline.commdpi.com

N-Arylation , the attachment of an aryl group (a phenyl group in this instance) to a nitrogen atom of the triazole ring, significantly influences the compound's steric and electronic properties. The N-phenyl group can affect the orientation of other substituents and participate in various intermolecular interactions. The synthesis of N-aryl-1,2,4-triazoles is an active area of research, with methods like copper-catalyzed N-arylation being developed for efficient synthesis. uomustansiriyah.edu.iqresearchgate.net The combination of N-arylation and C-H arylation provides a pathway to complex, multiply-arylated triazoles. nih.gov

Current Research Landscape and Emerging Directions for this compound

The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules. Research has demonstrated its utility in creating various heterocyclic systems. For example, it can be a precursor for synthesizing triazolo[3,4-b]quinazolines and other fused heterocyclic compounds. dergipark.org.tr

The bromine atoms on the triazole ring are reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes this compound a versatile building block for combinatorial chemistry and the development of new compounds with potential biological activities. The reaction of related dibromotriazoles with various nucleophiles has been shown to yield diverse products. researchgate.net

Emerging research directions may focus on exploiting the unique electronic and steric properties of this compound in catalysis, materials science, and medicinal chemistry. The development of novel synthetic methodologies to access and further functionalize this scaffold will continue to be a key area of investigation. For instance, the synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles has been achieved and these compounds have been used in Suzuki cross-coupling reactions to generate luminescent materials. mdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅Br₂N₃ |

| Molecular Weight | 302.95 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 30.7 Ų |

| Data sourced from PubChem CID 12217052 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCKXERCYZWFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Phenyl 1,2,4 Triazole

Introduction of the Phenyl Substituent at the N4 Position

N-Arylation Techniques for 1,2,4-Triazoles

The introduction of an aryl group at a nitrogen atom of the 1,2,4-triazole (B32235) ring is a critical step in the synthesis of 4-phenyl-substituted derivatives. Several N-arylation techniques have been developed, with copper-catalyzed cross-coupling reactions being particularly prominent.

The Ullmann condensation, a classic method for forming carbon-nitrogen bonds, has been adapted for the N-arylation of azoles. nih.gov This reaction typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst, often at elevated temperatures. Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions and with a broader substrate scope. beilstein-journals.org

The Chan-Lam coupling reaction offers an alternative and often milder approach to N-arylation. This method utilizes a boronic acid as the aryl source, which couples with the N-H bond of the triazole in the presence of a copper catalyst and an oxidant, such as oxygen from the air. nih.gov This technique has been successfully applied to the N-arylation of various heterocyclic compounds.

Ligand-free copper-catalyzed N-arylation methods have also been developed, offering a more cost-effective and simplified procedure. These reactions often utilize a copper salt, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), and a base in a suitable solvent like dimethylformamide (DMF).

Table 1: Comparison of N-Arylation Techniques for 1,2,4-Triazoles

| Technique | Aryl Source | Catalyst System | Typical Conditions | Advantages |

| Ullmann Coupling | Aryl Halide | Copper salt (e.g., CuI) ± Ligand | High temperature, Base | Broad substrate scope |

| Chan-Lam Coupling | Arylboronic Acid | Copper salt (e.g., Cu(OAc)₂) | Aerobic, Room temp. to moderate heat | Milder conditions |

| Ligand-Free Coupling | Aryl Halide | Copper salt (e.g., CuCl) | Moderate to high temperature, Base | Cost-effective, simple |

Control of Regioselectivity in N-Substitution Reactions

A significant challenge in the N-substitution of 1,2,4-triazoles is controlling the regioselectivity. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), all of which are potential sites for substitution. The electronic and steric properties of the substituents on the triazole ring and the nature of the electrophile and reaction conditions all play a crucial role in determining the position of substitution.

In the case of unsubstituted or 3,5-disubstituted 1,2,4-triazoles, substitution can occur at either the N1 or N4 position. The formation of the N4-substituted isomer is often desired for the synthesis of compounds like 3,5-dibromo-4-phenyl-1,2,4-triazole. The regiochemical outcome can be influenced by factors such as the solvent, the base used, and the nature of the counter-ion. For instance, the use of specific bases and solvents can favor the formation of one regioisomer over the other.

Theoretical studies and experimental evidence suggest that the N1 position is often kinetically favored, while the N4 position can be the thermodynamically more stable product under certain conditions. Therefore, careful optimization of reaction parameters is essential to achieve the desired regioselectivity.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Divergent Synthesis:

A divergent approach would typically start with the synthesis of the 4-phenyl-1,2,4-triazole core, followed by the introduction of the bromine atoms. The initial 4-phenyl-1,2,4-triazole can be synthesized via the Einhorn-Brunner reaction or by cyclization of appropriate precursors. The subsequent step involves the bromination of the C3 and C5 positions of the triazole ring. This can be achieved using a suitable brominating agent, such as bromine in a suitable solvent. The reactivity of the C-H bonds at the 3 and 5 positions of the 4-phenyl-1,2,4-triazole ring makes them susceptible to electrophilic substitution.

Convergent Synthesis:

A convergent synthesis strategy involves the preparation of a pre-functionalized 3,5-dibromo-1,2,4-triazole intermediate, which is then coupled with a phenyl group. The starting material, 3,5-dibromo-1H-1,2,4-triazole, is commercially available or can be synthesized by the bromination of 1H-1,2,4-triazole. bldpharm.com The subsequent N-phenylation of 3,5-dibromo-1H-1,2,4-triazole can be accomplished using the N-arylation techniques discussed previously, such as the Ullmann or Chan-Lam coupling. For instance, the reaction of 3,5-dibromo-1H-1,2,4-triazole with phenylboronic acid in the presence of a copper catalyst would lead to the desired this compound. This approach offers the advantage of introducing the phenyl group at a late stage, which can be beneficial for the synthesis of a library of 4-aryl-substituted derivatives.

Table 2: Overview of Convergent and Divergent Synthetic Pathways

| Pathway | Key Steps | Advantages | Disadvantages |

| Divergent | 1. Synthesis of 4-phenyl-1,2,4-triazole. 2. Bromination at C3 and C5. | Potentially shorter route if starting material is readily available. | Potential for side reactions and purification challenges during bromination. |

| Convergent | 1. Synthesis or procurement of 3,5-dibromo-1H-1,2,4-triazole. 2. N-phenylation. | Late-stage introduction of the phenyl group allows for diversification. | May require an additional step if the dibrominated precursor is not commercially available. |

Methodological Advancements in Efficient Halogenated Triazole Synthesis

Recent advancements in synthetic methodologies have focused on developing more efficient, sustainable, and regioselective routes to halogenated triazoles. These advancements include the use of novel catalytic systems, microwave-assisted synthesis, and flow chemistry.

The development of more active and selective catalysts for C-H activation and cross-coupling reactions has enabled the direct and regioselective halogenation and arylation of triazole rings, often under milder conditions and with higher yields. For example, palladium-catalyzed direct arylation has emerged as a powerful tool for the synthesis of arylated heterocycles. researchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and enhance regioselectivity in the synthesis of various heterocyclic compounds, including triazoles. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of halogenated triazoles. These include improved safety when handling hazardous reagents, better control over reaction parameters, and the potential for automated and scalable production.

These methodological advancements are paving the way for the more efficient and environmentally friendly synthesis of complex halogenated triazoles like this compound, which are valuable building blocks for the development of new functional molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 4 Phenyl 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei. For 3,5-Dibromo-4-phenyl-1,2,4-triazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments provides a definitive assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl group. The chemical shifts (δ) of these protons are influenced by their position relative to the triazole ring and the bromine atoms. Typically, the aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The integration of these signals confirms the presence of five protons, consistent with a monosubstituted phenyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for the two bromine-bearing carbons of the triazole ring and the six carbons of the phenyl group. The carbons directly attached to the electronegative bromine atoms (C3 and C5 of the triazole ring) would be significantly deshielded and appear at a lower field. The phenyl carbons would resonate in the typical aromatic region (around 120-140 ppm), with the ipso-carbon (the carbon attached to the triazole nitrogen) showing a distinct chemical shift.

For a related compound, 3,5-bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole, the ¹³C NMR spectrum shows signals at δ 154.5, 132.3, 130.4, 126.4, and 124.9 ppm, corresponding to the triazole and phenyl carbons. mdpi.com This provides a reference for the expected chemical shift ranges for this compound.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Triazole Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the triazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment and bonding. In solid-state ¹⁵N CP/MAS NMR studies of similar triazoles, such as 3,5-dibromo-1H-1,2,4-triazole, temperature-dependent line shapes have been observed, indicating dynamic processes like proton transfer. researchgate.net For 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, the nitrogen atoms of the triazole ring were assigned using 2D NMR, with signals observed at 154.1 ppm (N4), 164.5 ppm (N2), and 254.5 ppm (N1). mdpi.com These studies highlight the utility of ¹⁵N NMR in characterizing the nitrogen environment within the triazole core.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between J-coupled protons, primarily within the phenyl ring, helping to assign the ortho, meta, and para protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each phenyl proton to its corresponding carbon atom. sdsu.edu

| Technique | Information Gained |

| ¹H NMR | Identifies the different types of protons and their relative numbers. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| ¹⁵N NMR | Characterizes the chemical environment of the nitrogen atoms in the triazole ring. |

| COSY | Shows which protons are coupled to each other. |

| HSQC | Correlates protons to the carbons they are directly attached to. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching vibrations of the aromatic phenyl ring, typically appearing in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching vibrations of the triazole and phenyl rings, which would be observed in the 1600-1400 cm⁻¹ region.

C-N stretching vibrations within the triazole ring.

C-Br stretching vibrations , which are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

For comparison, the FT-IR spectrum of a related compound, 3,5-bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole, shows characteristic peaks at 1597, 1473, 1457, and 1431 cm⁻¹, which are attributed to the aromatic and triazole ring vibrations. mdpi.com Another similar structure, 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole, exhibits bands at 1468, 1455, and 1429 cm⁻¹. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N/C=C Ring Stretch | 1600 - 1400 |

| C-N Stretch | 1350 - 1000 |

| C-Br Stretch | < 800 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, phase, and polymorphism of a material. For this compound, a Raman spectrum would reveal characteristic vibrational modes of the triazole ring, the phenyl group, and the carbon-bromine bonds.

A hypothetical data table for the expected prominent Raman bands is presented below. The exact wavenumbers would require experimental measurement.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | C-H stretching (phenyl ring) |

| ~1600-1580 | C=C stretching (phenyl ring) |

| ~1550-1450 | Triazole ring stretching modes |

| ~1200-1000 | In-plane C-H bending (phenyl ring) |

| ~1000 | Phenyl ring breathing mode |

| ~700-600 | C-Br stretching modes |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₈H₅Br₂N₃. The exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Parameter | Value |

| Molecular Formula | C₈H₅Br₂N₃ |

| Calculated Exact Mass | 300.88502 Da |

| Measured Exact Mass | Not available in searched resources. |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are fragmented into smaller, characteristic ions. The analysis of these fragments helps to confirm the structure of the parent molecule. For this compound, key fragmentation pathways would likely involve the loss of bromine atoms, the phenyl group, and cleavage of the triazole ring. The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments.

A table of plausible mass-to-charge ratios (m/z) for major fragments is outlined below. The relative abundances would need to be determined experimentally.

| m/z | Plausible Fragment |

| 301 | [M+H]⁺ (protonated molecular ion) |

| 222/224 | [M - Br]⁺ |

| 143 | [M - 2Br]⁺ |

| 77 | [C₆H₅]⁺ (phenyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure analysis would begin with the determination of the crystal system, space group, and the dimensions of the unit cell. This data provides fundamental information about the symmetry and packing of the molecules in the crystal lattice. As of the latest search, no published crystallographic data for this specific compound is available.

| Crystallographic Parameter | Value |

| Crystal System | Not available |

| Space Group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A full crystallographic study would yield a detailed table of intramolecular distances and angles, providing experimental confirmation of the compound's covalent structure and conformation. This would include the bond lengths within the triazole and phenyl rings, the C-N and C-Br bond lengths, and the dihedral angle between the phenyl and triazole rings. This detailed structural information is not currently present in the available scientific literature.

| Bond/Angle | Value (Å or °) |

| C-Br Bond Lengths | Not available |

| C-N Bond Lengths (Triazole) | Not available |

| N-N Bond Lengths (Triazole) | Not available |

| C-C Bond Lengths (Phenyl) | Not available |

| C-N-C Bond Angles | Not available |

| N-C-N Bond Angles | Not available |

| Phenyl-Triazole Dihedral Angle | Not available |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the crystalline state, the arrangement of molecules is governed by a network of non-covalent interactions. For this compound, the primary forces expected to dictate its supramolecular assembly are halogen bonds, weak hydrogen bonds, and π-π stacking interactions.

Hydrogen Bonding and Halogen Bonding:

The structure of this compound lacks classical hydrogen bond donors (like N-H or O-H groups). However, it can participate in weak hydrogen bonds of the C-H···N and C-H···Br types, where the aromatic C-H groups of the phenyl ring act as donors and the nitrogen atoms of the triazole ring or the bromine atoms act as acceptors.

More significantly, the presence of bromine atoms suggests the high probability of halogen bonding. Specifically, C-Br···N halogen bonds are a recognized and dominant interaction in the self-organization of similar bromo-substituted triazoles. mdpi.com In these interactions, the electropositive region on the bromine atom (the σ-hole) interacts with the lone pair of a nitrogen atom on an adjacent molecule. These interactions are highly directional and can significantly influence the crystal packing. The parameters for such bonds in related structures can provide an estimate for those in the title compound.

Interactive Table: Expected Intermolecular Bond Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-Br | N (triazole) | 2.80 - 3.40 | 160 - 180 |

| Weak Hydrogen Bond | C-H (phenyl) | N (triazole) | 2.40 - 2.90 | 130 - 170 |

Note: Data is based on typical values observed in analogous bromo-substituted N-phenyl heterocyclic crystal structures.

π-π Stacking:

The presence of two aromatic systems, the phenyl group and the 1,2,4-triazole (B32235) ring, facilitates π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions can occur between the phenyl ring of one molecule and the triazole ring of a neighboring molecule, or between identical rings (phenyl-phenyl or triazole-triazole).

In related phenyl-triazole structures, these interactions are typically of the parallel-displaced or offset type, where the rings are not perfectly superimposed but shifted relative to one another. This arrangement minimizes electrostatic repulsion while maintaining attractive van der Waals forces. The key parameters describing these interactions are the inter-centroid distance (the distance between the geometric centers of the rings) and the slip angle. Studies on analogous compounds show inter-centroid distances for triazole-phenyl stacking can range from approximately 3.5 to 3.9 Å. researchgate.netrsc.org In some instances, offset π-stacking between triazole rings of inverted molecules has been observed with centroid-centroid distances as close as 3.3 Å. researchgate.net

Conformational Analysis in Crystalline Environments

The conformation of this compound in the solid state is primarily defined by the spatial relationship between the phenyl and triazole rings.

The 1,2,4-triazole ring itself is expected to be essentially planar. The most significant conformational variable is the dihedral angle (torsion angle) between the plane of this triazole ring and the plane of the C4-substituted phenyl ring. This angle is a result of the balance between two opposing factors:

Electronic Effects: Conjugation between the π-systems of the phenyl and triazole rings would favor a planar conformation (a dihedral angle close to 0°) to maximize orbital overlap.

Steric Effects: Significant steric hindrance between the ortho-hydrogens of the phenyl ring and the bulky bromine atoms at positions 3 and 5 of the triazole ring would favor a non-planar, twisted conformation.

In the crystal structures of similar N-phenyl azoles, this dihedral angle can vary widely, indicating that crystal packing forces play a substantial role in determining the final molecular conformation. For example, in some diphenyl-bi-(1,2,4-triazole) complexes, the phenyl rings are twisted by as much as 62-71° relative to the triazole unit. rsc.org In other 4-phenyl-1,2,4-triazole derivatives, this angle has been observed at 63.35°. researchgate.net Conversely, in systems with less steric hindrance, the angle can be much smaller, around 16.5°. researchgate.net Given the presence of two bromine atoms adjacent to the phenyl substituent in the title compound, a significantly twisted conformation is anticipated to minimize steric strain.

Interactive Table: Expected Conformational Parameters

| Parameter | Ring System 1 | Ring System 2 | Expected Dihedral Angle (°) | Influencing Factors |

| C(Triazole)-N-C(Phenyl)-C(Phenyl) | 1,2,4-Triazole | Phenyl | 50 - 80 | Steric hindrance from Br atoms |

Note: The expected dihedral angle is an estimation based on sterically hindered N-phenyl triazole analogs. The actual value is dependent on the specific crystal packing environment.

Computational Chemistry and Quantum Mechanical Investigations of 3,5 Dibromo 4 Phenyl 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a powerful computational method widely used to investigate the electronic structure and properties of molecules. For a comprehensive understanding of 3,5-Dibromo-4-phenyl-1,2,4-triazole, the following DFT calculations would be essential; however, specific research data for these analyses on the target compound is not presently published.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation. For this compound, this would involve determining the dihedral angle between the phenyl ring and the triazole ring. While general structural information is available from databases like PubChem, detailed conformational analysis from dedicated computational studies is absent.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For other 1,2,4-triazole (B32235) derivatives, these values have been calculated to predict their reactivity, but specific values for this compound are not documented in the searched literature.

Global Reactivity Descriptors

Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity, hardness, softness, chemical potential, and the electrophilicity index. While these descriptors have been determined for other triazoles, a specific data table for this compound cannot be compiled from the existing literature.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. A study on 3,5-dibromo-1H-1,2,4-triazole (a different tautomer lacking the phenyl group) has utilized ab initio calculations to compare with solid-state NMR data. researchgate.net However, high-level ab initio studies specifically characterizing the electronic structure of this compound are not found in the reviewed sources.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

MEP maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The red regions of an MEP map indicate electron-rich areas (negative potential), while blue regions represent electron-poor areas (positive potential). Although MEP analyses have been performed on various other 1,2,4-triazole derivatives to understand their interaction capabilities, a specific MEP map and its detailed analysis for this compound are not available in the public domain.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

NBO analysis provides detailed insights into the bonding and electronic structure of a molecule, including intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. This type of analysis has been applied to other heterocyclic systems to understand their stability and electronic delocalization. However, a dedicated NBO analysis for this compound has not been reported in the searched scientific literature.

Reactivity and Mechanistic Studies of 3,5 Dibromo 4 Phenyl 1,2,4 Triazole Derivatives

Functionalization at Bromine Centers

The carbon atoms at the 3- and 5-positions of the 1,2,4-triazole (B32235) ring are electron-deficient due to the adjacent electronegative nitrogen atoms. nih.govchemicalbook.com This inherent electronic property makes the bromine atoms attached to these positions susceptible to displacement by various reagents through nucleophilic substitution or through transition metal-catalyzed processes.

The bromine atoms on the 3,5-dibromo-1,2,4-triazole core are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups. The electron-withdrawing nature of the triazole ring activates the C-Br bonds towards nucleophilic attack.

Research has demonstrated the substitution of bromine atoms in related dihalogenated 1,2,4-triazoles with various nucleophiles. For instance, in 3,5-dibromo-1H-1,2,4-triazole, a bromine atom can be selectively displaced by phenoxy or phenylsulfanyl groups after appropriate N-alkylation. researchgate.net While specific studies on 3,5-dibromo-4-phenyl-1,2,4-triazole are less common, the principles governing the reactivity of similar halogenated triazoles are applicable. The reaction of 4,7-dibromo nih.govchemicalbook.comresearchgate.netthiadiazolo[3,4-d]pyridazine, a fused heterocyclic system, with nucleophiles like morpholine (B109124) has shown that selective mono- or di-substitution can be achieved by carefully controlling reaction conditions such as temperature and solvent. mdpi.com In some cases, the substitution of one bromine atom can influence the reactivity of the second, often requiring harsher conditions for disubstitution.

The general mechanism for SNAr involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the triazole ring. The stability of the intermediate and the reaction rate are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the triazole and phenyl rings.

The C-Br bonds of this compound serve as effective handles for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for elaborating the core structure.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl boronic acids with organohalides. Studies on 3,5-dihalo-1,2,4-triazole nucleosides have shown that Suzuki couplings are effective for arylating the triazole ring, typically at the more reactive 5-position. researchgate.net For example, 3,5-dibromo-1-(protected-xylopyranosyl)-1,2,4-triazole reacts with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 5-aryl-3-bromo-1,2,4-triazole derivatives. researchgate.net Similar reactivity is expected for the 4-phenyl derivative, allowing for the synthesis of 3-bromo-5-aryl-4-phenyl-1,2,4-triazoles or 3,5-diaryl-4-phenyl-1,2,4-triazoles.

Heck Coupling: The Heck reaction enables the arylation or vinylation of alkenes. It has been successfully applied to dihalogenated 1,2,4-triazoles, providing a route to introduce alkenyl substituents at the 3- and/or 5-positions. researchgate.net This reaction typically involves a palladium catalyst and a base to generate styryl or other vinyl-substituted triazoles.

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental method for constructing C(sp²)-C(sp) bonds. rsc.org It is catalyzed by both palladium and copper species. arabjchem.org The reaction has been applied to various brominated heterocycles to introduce alkynyl moieties, which can serve as versatile handles for further transformations, such as click chemistry to form new triazole rings. arabjchem.orgnih.govacs.org

The table below summarizes typical conditions for these cross-coupling reactions as applied to related brominated heterocyclic compounds.

| Reaction | Catalyst System | Reagents | Conditions | Product Type | Reference(s) |

| Suzuki | Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acid | Toluene/H₂O/EtOH, 130°C | Aryl-substituted triazole | mdpi.com |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene, Base | DMF, Microwave | Alkenyl-substituted triazole | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | Terminal Alkyne | THF, 50°C | Alkynyl-substituted triazole | arabjchem.org |

| Stille | Pd(PPh₃)₄ | Organostannane | DMF, Microwave | Aryl/Heteroaryl-substituted triazole | researchgate.net |

Reactions Involving the N4-Phenyl Moiety

The phenyl ring attached to the N4 position of the triazole can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com The 1,2,4-triazol-4-yl substituent is generally considered to be deactivating and meta-directing for EAS reactions on the phenyl ring due to its electron-withdrawing inductive effect.

The general mechanism for EAS involves the generation of a strong electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration) which is then attacked by the π-electron system of the benzene (B151609) ring. masterorganicchemistry.comyoutube.com This forms a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A subsequent deprotonation step restores the aromaticity of the phenyl ring. The regioselectivity (ortho, meta, or para substitution) is dictated by the electronic influence of the triazole ring substituent.

If the N4-phenyl ring already bears substituents, these can be modified to introduce further functionality. For example, a nitro group introduced via EAS can be reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation or diazotization. An ester group could be hydrolyzed to a carboxylic acid. Such modifications are crucial for building more complex molecules and for structure-activity relationship (SAR) studies in medicinal chemistry, where changes on the phenyl ring can significantly impact biological activity. nih.govrsc.org For instance, the introduction of different substituents on a phenyl ring attached to a triazole core has been shown to modulate cytotoxic or antifungal properties. nih.govrsc.org

Reactivity at Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, but in this compound, the N4 position is already substituted. The remaining N1 and N2 atoms are pyridine-type nitrogens with lone pairs of electrons in sp² hybrid orbitals in the plane of the ring. nih.gov These nitrogen atoms are generally nucleophilic and can react with electrophiles.

However, in the 4-phenyl substituted system, the N1 and N2 atoms are sterically shielded to some extent by the adjacent bromine atoms and the N4-phenyl group. While electrophilic attack on the ring nitrogens is a characteristic reaction of 1H-1,2,4-triazoles, leading to alkylation or acylation, the reactivity in a 4-substituted triazole is diminished. chemicalbook.com In related N-substituted triazoles, reactions with electrophiles can lead to the formation of triazolium salts. For example, the alkylation of 1,4-disubstituted-1,2,4-triazoles with alkyl halides can produce 1,4-dialkyl-1,2,4-triazolium salts. acs.org These reactions typically occur at the N1 or N2 position, although the specific site of reaction on the 4-phenyl-1,2,4-triazole ring would depend on steric and electronic factors.

N-Alkylation and N-Arylation to Form Substituted Derivatives

The 1,2,4-triazole ring possesses nucleophilic nitrogen atoms that are susceptible to reaction with electrophiles like alkyl and aryl halides. nih.gov While the target molecule, this compound, has the N4 position occupied by a phenyl group, its precursors, such as 3,5-dibromo-1H-1,2,4-triazole, can undergo these reactions. The alkylation of the 1,2,4-triazole anion can lead to a mixture of N1 and N4 substituted products. researchgate.net

A critical aspect of these reactions is regioselectivity, which dictates whether the incoming group attaches to the N1 or N2 atom of the triazole ring (in cases where N4 is already substituted). Studies on related S-protected 1,2,4-triazoles show that reactions with various alkylating agents result in attacks exclusively at the N1 and N2 positions, with the N2-alkylated isomers being preferentially formed. nih.govnih.gov The regioselectivity is influenced by steric and electronic factors. For instance, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, the major isomer formed is the one resulting from N1-CH₂-N2 linkage, a preference attributed to steric effects. nih.govresearchgate.net

The presence of bromo substituents on the triazole ring can also direct the regioselectivity of N-alkylation on related heterocycles. For example, studies on 4-bromo-NH-1,2,3-triazoles have shown that alkylation occurs selectively at the N2 position. organic-chemistry.org This bromo-directing effect is valuable as the bromine can later be removed or used in cross-coupling reactions to create diverse structures. organic-chemistry.org

N-arylation of the 1,2,4-triazole scaffold is another important transformation, often achieved through copper-catalyzed coupling reactions with aryl halides. researchgate.net

| Reagent | Reaction Type | Key Findings | Reference |

| Dihaloalkanes | N-Alkylation | Preferential formation of N2-alkylated isomers. Regioselectivity is influenced by steric effects. | nih.govnih.govresearchgate.net |

| Alkyl Halides | N-Alkylation | Can produce a mixture of N1 and N4 isomers in unsubstituted triazoles. DBU is an effective base. | researchgate.net |

| Aryl Halides | N-Arylation | Copper-catalyzed reactions are commonly used to form N-aryl derivatives. | researchgate.net |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, characterized by the C=N-R (imine) functional group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nepjol.info For the 1,2,4-triazole system, this requires an amino-functionalized derivative to serve as the nucleophile. A common precursor is a 4-amino-1,2,4-triazole (B31798) derivative. nepjol.infobohrium.comnih.govijrrr.com

The general synthesis involves refluxing the 4-amino-1,2,4-triazole with a suitable aromatic or aliphatic aldehyde or ketone, often in a solvent like acetic acid or ethanol, which can also act as a catalyst. ijrrr.comnih.gov This reaction is versatile, and various substituted aldehydes can be used to generate a library of Schiff base derivatives. nepjol.infobohrium.com These reactions are often straightforward, with the resulting Schiff bases precipitating from the reaction mixture upon cooling. nih.gov

The resulting imine derivatives are valuable intermediates in organic synthesis and are themselves investigated for a wide range of biological activities. nih.govijrrr.com

| Reactants | Reaction Condition | Product Type | Reference |

| 4-Amino-1,2,4-triazole derivative + Aromatic aldehyde | Ultrasound irradiation | Schiff Base (Imine) | bohrium.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol + Aromatic aldehydes | Condensation | Schiff Base (Imine) | nepjol.info |

| 4-Amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole + Ketones | Reflux in acetic acid | Schiff Base (Imine) | ijrrr.com |

| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine + 4-Amino-1,2,4-triazole | Reflux in glacial acetic acid | Triazole Schiff Base Derivative | nih.gov |

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. The participation of 1,2,4-triazole derivatives in these reactions depends heavily on the substitution pattern of the triazole ring.

Behavior as Dienophiles in Diels-Alder Reactions

The aromatic this compound is not electronically suited to act as a dienophile in Diels-Alder reactions. However, a closely related derivative, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), is one of the most reactive dienophiles known. wikipedia.orgresearchgate.net Its high reactivity is due to the electron-deficient azo (N=N) group, which readily undergoes [4+2] cycloaddition with a wide variety of dienes. wikipedia.orgrsc.org

The reactions of PTAD are typically fast and efficient, often proceeding rapidly at room temperature. researchgate.netacgpubs.org It reacts with numerous functionalized dienes, including cyclic and acyclic systems, to form stable cycloadducts. researchgate.netrsc.org For example, PTAD has been used in reactions with cyclopentadiene, 1,3,5-cycloheptatriene, and functionalized butadienes. researchgate.netrsc.org The significant reactivity of PTAD highlights how modification of the substituents at the C3 and C5 positions (from bromo to dione) dramatically alters the chemical nature of the 4-phenyl-1,2,4-triazole core, transforming it from a stable aromatic ring into a powerful reagent for cycloaddition. wikipedia.orgacgpubs.org

1,3-Dipolar Cycloadditions

While the stable aromatic 1,2,4-triazole ring does not typically participate as a component in 1,3-dipolar cycloadditions, this class of reaction is fundamental to the synthesis of the triazole ring itself. frontiersin.org One of the most common methods involves the reaction of a 1,3-dipole, such as a nitrilimine, with a dipolarophile. alaqsa.edu.ps

For instance, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized from the 1,3-dipolar cycloaddition between a nitrilimine (generated in situ from a hydrazonoyl halide) and a nitrile. alaqsa.edu.psresearchgate.net Similarly, reactions between nitrilimines and hydrazones can yield 4,5-dihydro-1,2,4-triazoles. alaqsa.edu.ps The regioselectivity of these cycloadditions is a key consideration, and research has focused on developing methods that yield specific isomers. rsc.orgthieme-connect.desioc-journal.cn These synthetic strategies are crucial for accessing the core 1,2,4-triazole scaffold, which can then be further functionalized. frontiersin.orgacs.org

Reaction Pathway Investigations and Transition State Analysis

Understanding the mechanisms of the reactions involving 1,2,4-triazole derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for these investigations. tandfonline.comzsmu.edu.ua

Mechanistic studies have been applied to explain the regioselectivity observed in N-alkylation reactions. For S-protected 1,2,4-triazoles, an AM1 theoretical study was used to rationalize the preferential formation of N2-alkylated isomers. nih.govnih.gov More advanced computational methods are used to study the reactivity of C-amino-1,2,4-triazoles toward electrophiles. researchgate.netacs.org These studies analyze factors like global nucleophilicity, Fukui functions, and molecular electrostatic potential to predict reaction sites. Calculated transition state energies for model SN2 reactions have shown that alkylation can occur with low selectivity at multiple nitrogen centers, guiding the development of synthetic strategies that use protecting groups to achieve desired outcomes. researchgate.netacs.org

DFT analysis has also been employed to study heterocyclization reactions that form triazole rings, identifying energy barriers and key reaction stages. zsmu.edu.ua Such studies can model the reaction in different solvent environments (using models like PCM) to simulate realistic conditions and confirm that the proposed pathways are thermodynamically feasible. zsmu.edu.uaresearchgate.net For example, the analysis of a [3+2] heterocyclization to form a 1,2,4-triazole ring identified the cyclization stage as the most energy-intensive step and confirmed the feasibility of the reaction at elevated temperatures. zsmu.edu.ua

| Study Type | System Studied | Key Insights | Reference |

| AM1 Theoretical Study | S-protected 1,2,4-triazoles | Explained regioselectivity in N-alkylation reactions. | nih.govnih.gov |

| DFT and Experimental Study | C-Amino-1,2,4-triazoles | Predicted reaction sites (N2, N4, amino group) and explained low selectivity in quaternization. | researchgate.netacs.org |

| DFT Analysis (B3LYP) | Heterocyclization to form 1,2,4-triazoles | Identified energy barriers, transition states, and thermodynamically favorable conditions. | zsmu.edu.ua |

| Computational and Kinetic Studies | 1,2,4-triazole derivatives | Elucidated kinetic parameters and decomposition pathways. | nih.govjocpr.com |

Coordination Chemistry and Metal Complexes of 3,5 Dibromo 4 Phenyl 1,2,4 Triazole Ligands

Ligand Design and Potential Coordination Modes

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. The 3,5-Dibromo-4-phenyl-1,2,4-triazole ligand possesses distinct features that influence its coordination behavior.

The 1,2,4-triazole (B32235) ring is a heterocyclic system containing three nitrogen atoms, making it a rich source of potential donor sites for coordination to metal ions. rsc.org Specifically, the nitrogen atoms at the 1- and 2-positions are the primary coordination sites. rsc.org These nitrogen atoms possess lone pairs of electrons, enabling them to function as Lewis bases and form coordinate bonds with metal centers. The ability of 1,2,4-triazole and its derivatives to act as bridging ligands, connecting two metal centers via the N1 and N2 positions, is a well-documented phenomenon in coordination chemistry. mdpi.com This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with diverse structural motifs. mdpi.comresearchgate.net

The substituents on the triazole ring significantly modulate the ligand's electronic and steric properties, thereby influencing the nature of the resulting metal complexes. mdpi.com

Electronic Effects of Bromine Substituents: The two bromine atoms at the 3 and 5-positions are strong electron-withdrawing groups. This inductive effect decreases the electron density on the triazole ring, including the nitrogen donor atoms. As a result, the basicity of the nitrogen atoms is reduced, which can affect the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands involves specific strategies, and their characterization relies on a variety of spectroscopic techniques to confirm the coordination and elucidate the structure.

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. bohrium.com Common methods involve:

Solution-Based Synthesis: The ligand and a metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts of transition metals) are dissolved in a solvent or a mixture of solvents, such as ethanol, methanol, or acetonitrile. bohrium.comresearchgate.net The reaction mixture is often heated under reflux to facilitate the complex formation. researchgate.net Upon cooling or by the addition of a less polar solvent, the metal complex may precipitate and can be collected by filtration. The stoichiometry of the reactants is a critical parameter that can be adjusted to control the metal-to-ligand ratio in the final product.

Control of Reaction Conditions: Factors such as pH and temperature can influence the final product. In some cases, a base may be added to deprotonate the triazole ligand, facilitating its coordination to the metal ion. researchgate.net

Several spectroscopic techniques are instrumental in confirming the successful formation of a metal complex and in providing insights into its electronic and geometric structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting the coordination of the triazole ligand to the metal ion. The vibrational frequencies of the triazole ring, particularly the C=N and N-N stretching modes, are sensitive to coordination. researchgate.net A shift in the position of these bands in the IR spectrum of the complex compared to that of the free ligand is a strong indication of complexation. researchgate.netresearchgate.net For instance, a shift in the C=N stretching frequency can confirm the involvement of the triazole nitrogen atoms in bonding to the metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand is altered upon complexation with a metal ion. New absorption bands may appear in the visible region of the spectrum, which can be attributed to d-d electronic transitions within the metal ion's d-orbitals or to charge-transfer transitions between the metal and the ligand. mdpi.com These new bands provide evidence of the formation of the coordination compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) or Mn(II), EPR spectroscopy is an invaluable characterization technique. The EPR spectrum provides information about the electronic environment of the unpaired electron(s) in the metal ion. The g-values and hyperfine coupling constants obtained from the spectrum can help to determine the coordination geometry around the metal center and the nature of the metal-ligand bonding. tandfonline.com

Structural Elucidation of Coordination Compounds

While no specific single-crystal X-ray diffraction data for complexes of this compound were found in the provided search results, the structures of numerous complexes with related 1,2,4-triazole derivatives have been extensively studied. rsc.orgmdpi.comresearchgate.net These studies reveal that 1,2,4-triazole ligands can adopt various coordination modes, including monodentate, bidentate, and bridging fashions. researchgate.netisres.org For instance, X-ray crystallography has confirmed the N1,N2-bridging mode in many polynuclear complexes, leading to the formation of chains, layers, or three-dimensional networks. mdpi.com In the absence of single crystals suitable for X-ray diffraction, computational methods like Density Functional Theory (DFT) can be employed to model and predict the geometry of the complexes. bohrium.combohrium.com These theoretical calculations can provide valuable insights into the optimized molecular geometry and electronic structure of the coordination compounds. bohrium.combohrium.com

Lack of Specific Research Data for this compound Prevents Detailed Article Generation

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of published research specifically focused on the coordination chemistry and materials science applications of the chemical compound This compound . The stringent requirements of the requested article—to focus solely on this compound and adhere to a detailed outline including X-ray diffraction studies, bonding analysis, and specific applications—cannot be met due to the absence of available data in these areas.

While the compound itself is known and cataloged in chemical databases nih.gov, and synthetic routes involving similar structures have been published researchgate.net, there appears to be no specific research literature detailing the formation of its metal complexes. Consequently, information required for the outlined sections is unavailable:

Applications of Metal-Triazole Complexes in Catalysis and Materials Science:

Potential in Designing Metal-Organic Frameworks (MOFs) and Coordination Polymers:The use of this compound as a building block for MOFs or coordination polymers has not been reported in the searched literature.

Research is available for a wide range of other substituted 1,2,4-triazole ligands and their metal complexes, covering the topics of interest such as crystallography, catalysis, and materials science bohrium.comscirp.orgnih.govrsc.orgresearchgate.netrsc.org. However, due to the explicit instruction to focus exclusively on this compound, this related information cannot be used.

Therefore, it is not possible to generate the requested scientific article with the required depth and accuracy at this time. Further experimental research on this specific compound would be necessary to provide the data needed to fulfill the request.

Advanced Research Directions and Applications

Structure-Property Relationships in Functional Materials Development

The specific arrangement of atoms and functional groups in 3,5-Dibromo-4-phenyl-1,2,4-triazole dictates its electronic and photophysical properties, making it a target for the development of functional materials. The electron-deficient nature of the 1,2,4-triazole (B32235) ring, combined with the tunable electronic character of the phenyl group and the influence of the heavy bromine atoms, provides a framework for establishing critical structure-property relationships.

In the field of dye-sensitized solar cells (DSSCs), the efficiency of a sensitizing dye is heavily reliant on its molecular architecture, typically a Donor-π-Acceptor (D-π-A) structure. While this compound is not a complete dye itself, it possesses features that make it a relevant building block for designing such systems.

The 1,2,4-triazole core can function as part of the π-conjugated bridge or as an auxiliary acceptor. The design principles for incorporating such a moiety into a DSSC dye include:

Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye must be precisely aligned with the valence band of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte. The electron-withdrawing triazole ring helps lower the LUMO level, which can facilitate electron injection into the semiconductor's conduction band.

Broad Absorption Spectra: The dye must absorb a wide range of the solar spectrum. The phenyl group on the triazole can be functionalized with donor groups to create an intramolecular charge transfer (ICT) character, which typically results in broad and intense absorption bands.

Suppression of Charge Recombination: The molecular structure should prevent the injected electrons in the semiconductor from recombining with the oxidized dye or the electrolyte. The bulky phenyl group and the bromine atoms could form an insulating layer on the TiO₂ surface, sterically hindering this recombination.

Research on other heterocyclic systems, such as those based on acs.orgnih.govbohrium.comthiadiazolo[3,4-d]pyridazine, has shown that incorporating halogen atoms and electron-deficient rings is a viable strategy for creating effective D-A-π-A sensitizers. mdpi.commdpi.com For instance, two donor-π-acceptor dyes, L-3T-DPA 1 and B-5T-DPA 2, demonstrated high efficiencies by using diphenylamine (B1679370) as a donor and cyanoacrylic acid as an acceptor, linked by an oligothiophene bridge. acs.org A hypothetical DSSC dye derived from this compound could involve replacing the bromine atoms with donor-π units via cross-coupling reactions, leveraging the triazole as an internal acceptor component.

Table 1: Photovoltaic Performance of Representative D-π-A Dyes in DSSCs This table presents data for analogous systems to illustrate the performance metrics achievable with D-π-A dye architectures.

| Dye Code | Architecture | Overall Conversion Efficiency (η, %) | Monochromatic IPCE (%) | Reference |

|---|---|---|---|---|

| L-3T-DPA 1 | Linear Oligothiophene Bridge | 6.8 | 80 | acs.org |

| B-5T-DPA 2 | Branched Oligothiophene Bridge | Lower than L-3T-DPA 1 | Not specified | acs.org |

| KEA321 | Benzo[d] acs.orgnih.govresearchgate.netthiadiazole Acceptor | 5.17 | Not specified | mdpi.com |

In OLED technology, materials with specific energy levels are required for efficient charge transport and emission. The 1,2,4-triazole moiety is known for its high triplet energy and good electron-transporting capabilities, making its derivatives excellent candidates for host materials or electron-transport/hole-blocking layers (ETL/HBL) in phosphorescent OLEDs (PhOLEDs).

A well-known example is TAZ, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, which is widely used as an ETL and HBL in blue PhOLEDs. ossila.com Its high triplet energy (2.7 eV) effectively confines triplet excitons within the emissive layer, preventing energy loss and enhancing device efficiency. The low HOMO (6.3 eV) and LUMO (2.7 eV) energy levels of TAZ facilitate electron injection while blocking holes. ossila.com

For this compound, the key design principles for OLED integration are:

High Triplet Energy: The presence of the 1,2,4-triazole core suggests a high triplet energy, which is crucial for hosting blue phosphorescent emitters.

Electron Transport: The inherent electron-deficient nature of the triazole ring facilitates electron mobility.

Morphological Stability: The rigidity of the aromatic structure and the potential for strong intermolecular interactions (see Section 7.2) can lead to high thermal and morphological stability, which is essential for long device lifetimes.

The bromine atoms in this compound could further influence properties through the heavy-atom effect, potentially altering intersystem crossing rates, although this may be less desirable for a host material. However, these bromine sites provide a synthetic handle to attach other functional groups, allowing for the fine-tuning of electronic properties and the construction of more complex OLED materials, such as bipolar hosts or emitters. acs.orgnih.gov

Table 2: Properties of TAZ, a Representative 1,2,4-Triazole-Based OLED Material

| Property | Value | Function in OLEDs | Reference |

|---|---|---|---|

| HOMO Energy Level | 6.3 eV | Hole Blocking | ossila.com |

| LUMO Energy Level | 2.7 eV | Electron Transport | ossila.com |

| Triplet Energy (ET) | 2.7 eV | Exciton Confinement (Host Material) | ossila.com |

| Appearance | White powder/crystals | Material Processing | ossila.com |

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound is governed by a sophisticated interplay of non-covalent interactions. These interactions are fundamental to crystal engineering, allowing for the design of materials with predictable structures and properties.

The molecular structure of this compound is rich in sites for both hydrogen and halogen bonding.

Hydrogen Bonding: While the N4 position is substituted with a phenyl group, the N1 and N2 atoms of the triazole ring are potential hydrogen bond acceptors. In the case of the parent compound, 3,5-Dibromo-1H-1,2,4-triazole, N-H···N hydrogen bonds are a primary interaction driving the formation of supramolecular motifs. researchgate.net

Halogen Bonding: The two bromine atoms are prominent halogen bond donors. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen atom on a neighboring triazole ring (C-Br···N). mdpi.com Furthermore, bromine atoms can interact with each other (Br···Br), a phenomenon that is crucial in directing molecular self-organization. mdpi.com

Studies on 3,5-dihalogenated-1H-1,2,4-triazoles have shown that the crystal packing is stabilized by a combination of N-H···N hydrogen bonds, N-H···X halogen bonds, and C-X···X halogen bonds (where X = Cl, Br). researchgate.net These interactions cooperatively form stable trimeric motifs. A particularly notable motif is the triangular X₃ synthon, a building block in crystal design that has been identified in the crystal structure of 3,5-dibromo-1,2,4-triazole. nih.gov

The specific and directional nature of hydrogen and halogen bonds allows for the directed self-assembly of molecules into predictable, well-ordered supramolecular architectures. By understanding and controlling these interactions, it is possible to engineer crystalline materials with desired properties.

Exploration as Building Blocks for Complex Molecular Architectures

The dual reactivity of this compound, stemming from its two bromine atoms, makes it an exceptionally useful building block for synthesizing more complex molecules and polymers. The triazole ring itself is recognized as a unique and stable core for constructing functional materials. rsc.orgnih.gov

The bromine atoms can be readily substituted through various metal-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new functional groups or linking molecular fragments. mdpi.com

Ullmann Condensation: Another method for forming C-N, C-O, or C-S bonds. mdpi.com

This synthetic versatility allows for the construction of a wide array of derivatives with tailored properties. For example, reacting the dibromo-triazole with electron-donating groups could lead to the synthesis of D-A-D type molecules with applications in nonlinear optics or as charge-transport materials. Its use as a starting material for creating more elaborate heterocyclic systems, such as 4,7-dibromo acs.orgnih.govbohrium.comthiadiazolo[3,4-d]pyridazine, highlights its role as a precursor to other important building blocks for photovoltaic materials. mdpi.com The regioselective substitution of one bromine atom followed by a different reaction at the second bromine site enables the creation of unsymmetrical molecules, further expanding the scope of accessible molecular architectures.

Theoretical Studies of Molecular Interactions with Biological Macromolecules (Focus on Mechanism, not Efficacy)

Computational chemistry provides powerful tools to investigate how molecules like this compound and its analogs interact with biological targets. These theoretical studies focus on the mechanism of binding and interaction, offering insights that are crucial for rational drug design and lead optimization, independent of the compound's measured efficacy.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme or nucleic acid.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 1,2,4-triazole derivatives, docking studies have been extensively used to elucidate their binding modes with various enzymes. For example, docking studies on triazole derivatives have identified potential binding interactions with enzymes like lanosterol (B1674476) 14-alpha-demethylase (a key enzyme in fungal cell membrane synthesis), DNA gyrase (an essential bacterial enzyme), and dihydrofolate reductase (DHFR). bohrium.comnih.gov These studies often reveal key interactions, such as the triazole nitrogen atoms coordinating with metal ions in the active site of metalloenzymes or forming hydrogen bonds with amino acid residues. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the persistence of key intermolecular interactions. For instance, MD simulations have been used to confirm the stable binding of triazole-based inhibitors in the active sites of targets like the EGFR kinase domain and tyrosinase, showing minimal fluctuations and stable hydrogen bonding patterns over simulation times extending to 100 nanoseconds or more. nih.govrsc.orgtandfonline.com

Table 1: Examples of Molecular Docking Studies on 1,2,4-Triazole Scaffolds

| Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Coordination of triazole nitrogen with the heme iron; hydrophobic interactions. | bohrium.com |

| DNA Gyrase Subunit B | Hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. | bohrium.com |

| Dihydrofolate Reductase (DHFR) | Good binding affinity with docking scores ranging from -10.3 to -12.9 kcal/mol. | nih.gov |

| Tyrosinase | Hydrogen bonds with key active site residues like His85, His259, and His296. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the optimization of lead structures.

For 1,2,4-triazole derivatives, QSAR studies have been employed to understand how different substituents on the triazole or phenyl rings affect their antimicrobial or anticancer properties. researchgate.net These studies often use descriptors such as:

Electronic properties: Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric properties: Molar refractivity (MR), which relates to the volume of the substituent.

Hydrophobic properties: The partition coefficient (logP), which measures the lipophilicity of the molecule.

A QSAR study on antitubercular 1,4-dihydropyridines linked to 1,2,4-triazoles identified that specific substitutions, such as a nitro group at the 3 or 4-position of a phenyl ring, contributed significantly to the inhibitory activity. researchgate.net Similarly, QSAR models can be used to predict toxicity based on structural features, helping in the design of safer compounds. zsmu.edu.ua

Theoretical studies, particularly when combined with experimental data, provide deep mechanistic insights into how 1,2,4-triazole derivatives exert their biological effects at the molecular level.

Antifungal Mechanism: The primary mechanism for many azole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). bohrium.comnih.gov Molecular modeling shows that the N4 atom of the 1,2,4-triazole ring coordinates to the heme iron atom in the enzyme's active site. This interaction, along with hydrophobic interactions between the N1-substituent and the enzyme's substrate-binding channel, effectively blocks the active site and prevents the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol (B1671047). The disruption of ergosterol production compromises the integrity of the fungal cell membrane.

Antibacterial Mechanism: The antibacterial action of triazole derivatives has been linked to the inhibition of several key enzymes. One major target is DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Docking studies suggest that triazole compounds bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning. bohrium.com Another mechanism involves the inhibition of dihydrofolate reductase (DHFR), which is critical for the synthesis of nucleic acids and amino acids. nih.gov

Other Enzyme Inhibition: Triazole derivatives have been investigated as inhibitors of various other enzymes. For example, some triazole-thiones show inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. jksus.orgresearchgate.net Molecular docking in these cases helps identify the specific hydrogen bonds and hydrophobic interactions responsible for positioning the inhibitor within the enzyme's active site. jksus.org

Future Perspectives and Challenges in 3,5 Dibromo 4 Phenyl 1,2,4 Triazole Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary and foundational challenge in the study of 3,5-Dibromo-4-phenyl-1,2,4-triazole is the establishment of highly efficient and sustainable synthetic routes. While general methods for the synthesis of 1,2,4-triazoles are well-documented, specific methodologies tailored for this compound, which would allow for high yield, purity, and environmentally benign processes, are not yet established in the scientific literature. Future research will need to focus on optimizing reaction conditions, exploring novel catalytic systems, and utilizing greener solvents to develop scalable and cost-effective synthetic pathways. The development of such methodologies is a critical prerequisite for enabling broader investigation into its properties and applications.

Deeper Understanding of Complex Reaction Mechanisms and Regio-/Stereoselectivity

The reactivity of the this compound molecule is largely uncharted territory. The presence of two bromine atoms on the triazole ring, coupled with the phenyl group at the 4-position, suggests a rich and complex reactivity profile. Future research endeavors should be directed towards a deeper understanding of its reaction mechanisms. Key areas of investigation would include the study of nucleophilic substitution reactions at the bromine-substituted carbon atoms and electrophilic substitution on the phenyl ring. Understanding the regio- and stereoselectivity of these reactions is paramount for its application in the synthesis of more complex molecules and functional materials. Mechanistic studies, likely involving kinetic analysis and the isolation of intermediates, will be crucial in this regard.

Exploration of Novel Material Science Applications with Tailored Properties

The 1,2,4-triazole (B32235) core is known for its utility in various materials, including coordination polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific contribution of the 3,5-dibromo and 4-phenyl substituents to the material properties of the resulting structures is an open question. Future research should explore the potential of this compound as a building block for novel materials. Investigations could focus on its use as a ligand in the formation of metal-organic frameworks (MOFs), where the bromine atoms could serve as sites for post-synthetic modification. The tailored design of materials with specific electronic, optical, or thermal properties based on this triazole derivative represents a significant and unexplored research direction.

Advancement of Computational Tools for Predictive Design and Analysis

In the absence of extensive experimental data, computational chemistry offers a powerful tool for the initial exploration of this compound. The advancement and application of computational tools for the predictive design and analysis of this molecule are essential. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such computational studies can provide valuable insights into its reactivity and potential applications, thereby guiding future experimental work. A significant challenge lies in the development of accurate computational models that can reliably predict the behavior of this specific halogenated heterocyclic system.

Integration of Experimental and Theoretical Approaches for Comprehensive Insights

A comprehensive understanding of this compound will ultimately require a synergistic approach that integrates both experimental and theoretical methods. The current body of knowledge lacks this integrated perspective for this particular compound. Future research should aim to combine synthetic chemistry, spectroscopic analysis, and computational modeling to build a holistic picture of its structure-property relationships. For instance, experimentally observed reaction outcomes could be rationalized through theoretical calculations of reaction pathways and transition states. Similarly, predicted material properties from computational screening could be validated through targeted synthesis and characterization. This integrated approach will be instrumental in overcoming the current knowledge gap and unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dibromo-4-phenyl-1,2,4-triazole, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves halogenation of precursor triazoles. For example, bromination of 4-phenyl-1,2,4-triazole derivatives using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours) can yield ~65% product . Optimization strategies include:

- Solvent selection : DMSO enhances reactivity but may require post-reaction dilution with ice water to precipitate the product .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve Schiff base formation in related triazole derivatives .

- Purification : Recrystallization in water-ethanol mixtures enhances purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy : UV-vis (λ ~258 nm for triazole derivatives) and FT-IR (C-Br stretching at ~550–600 cm⁻¹) .

- Elemental analysis : Verify Br content (expected ~66.3% for C₈H₅Br₂N₃).

- X-ray crystallography : Resolve ambiguities in regiochemistry; polymorphic forms (triclinic/monoclinic) have been reported for similar triazoles .

Q. What safety protocols are recommended for handling brominated triazoles?

- Methodological Answer :

- Storage : In airtight containers, away from light/moisture, at 2–8°C .